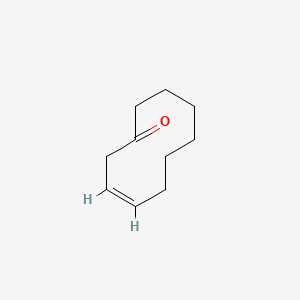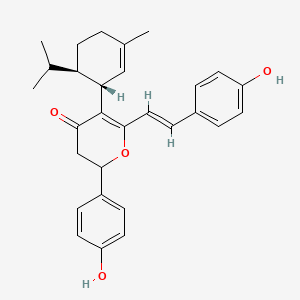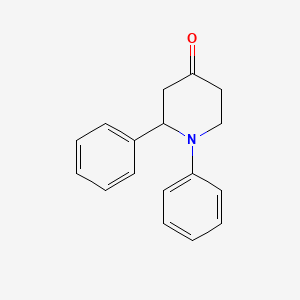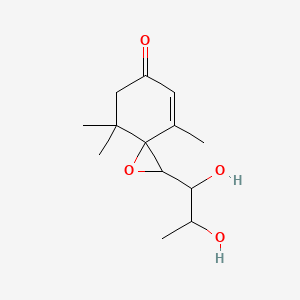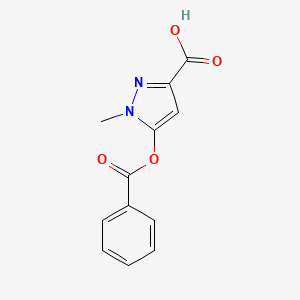![molecular formula C17H14O8 B593573 Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate CAS No. 96287-41-1](/img/structure/B593573.png)
Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate is a complex organic compound belonging to the furochromene family This compound is characterized by its unique structure, which includes a furochromene core with various functional groups such as hydroxyl, methoxy, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the furochromene core through a cyclization reaction. This is followed by the introduction of the hydroxyl, methoxy, and carboxylate groups through various substitution and esterification reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to maximize efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and DNA. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Furochromene Derivatives: Compounds with similar furochromene cores but different substituents.
Coumarin Derivatives: Compounds with a coumarin core, which is structurally related to furochromenes.
Uniqueness: Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxofuro[3,4-b]chromene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O8/c1-7-4-8(18)12-9(5-7)24-15-10(6-11(19)22-2)25-16(17(21)23-3)13(15)14(12)20/h4-5,18H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGCJIXYWKEOCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(OC(=C3C2=O)C(=O)OC)CC(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
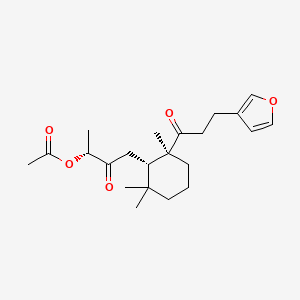
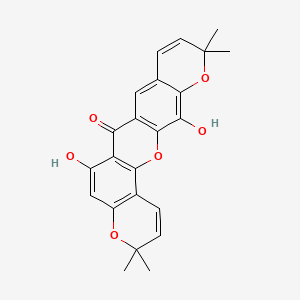
![1,2-Diazaspiro[2.5]oct-1-ene,7-methyl-4-(1-methylethyl)-,(4S-trans)-(9CI)](/img/new.no-structure.jpg)
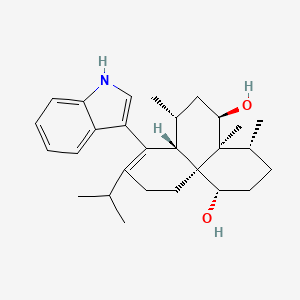
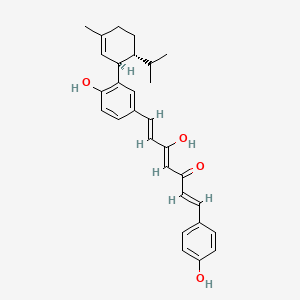
![(1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione](/img/structure/B593499.png)
